(3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole
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Overview
Description
(3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound with a unique structure that combines elements of pyrrole and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole derivative, followed by its coupling with a pyrrole precursor. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-7a-Methoxy-1,2,3,4,7,7a-hexahydro-3aH-inden-3a-ylcarbamate
- (3aR,7aR)-3a-Methyl-7a-phenyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Uniqueness
(3aR,5S,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to its specific stereochemistry and the presence of both pyrrole and pyran rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3aR,5S,7aR)-5-[(2-methyl-1,3-thiazol-4-yl)methoxymethyl]-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9-15-10(8-18-9)6-16-7-11-2-3-12-13(17-11)4-5-14-12/h8,11-14H,2-7H2,1H3/t11-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPVDZHJZBUIBA-YNEHKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COCC2CCC3C(O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC[C@@H]2CC[C@@H]3[C@H](O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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